molecular formula C19H12ClNO2S B10842973 3-chlorophenyl 10H-phenothiazine-10-carboxylate

3-chlorophenyl 10H-phenothiazine-10-carboxylate

Cat. No.: B10842973
M. Wt: 353.8 g/mol
InChI Key: IXZXEECBRFSNPQ-UHFFFAOYSA-N
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Description

3-chlorophenyl 10H-phenothiazine-10-carboxylate: is a chemical compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, agriculture, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorophenyl 10H-phenothiazine-10-carboxylate typically involves the following steps:

    Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur in the presence of an oxidizing agent.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorobenzene and a suitable catalyst.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the phenothiazine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Mechanism of Action

The mechanism of action of 3-chlorophenyl 10H-phenothiazine-10-carboxylate involves its interaction with various molecular targets. The phenothiazine core can interact with biological receptors, such as dopamine and serotonin receptors, leading to its potential therapeutic effects . The chlorophenyl and carboxylate groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Uniqueness: 3-chlorophenyl 10H-phenothiazine-10-carboxylate is unique due to the presence of both a chlorophenyl group and a carboxylate group, which impart distinct chemical and physical properties

Properties

Molecular Formula

C19H12ClNO2S

Molecular Weight

353.8 g/mol

IUPAC Name

(3-chlorophenyl) phenothiazine-10-carboxylate

InChI

InChI=1S/C19H12ClNO2S/c20-13-6-5-7-14(12-13)23-19(22)21-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)21/h1-12H

InChI Key

IXZXEECBRFSNPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)OC4=CC(=CC=C4)Cl

Origin of Product

United States

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